Fenilacetilindóis

Phenylacetylindoles are a class of heterocyclic organic compounds that exhibit unique structural features derived from the combination of phenyl, acetyl, and indole functional groups. These molecules are characterized by their aromatic rings and possess a wide range of potential applications in medicinal chemistry and natural product research due to their structural diversity and biological activity. In pharmaceuticals, phenylacetylindoles have shown promise as lead compounds for developing treatments against various diseases, including cancers, neurodegenerative disorders, and inflammatory conditions. Their ability to interact with multiple protein targets makes them versatile candidates for drug discovery. Additionally, these compounds are also of interest in synthetic chemistry due to their complex structure and the challenges they present in terms of synthesis and purification techniques.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

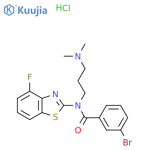

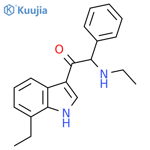

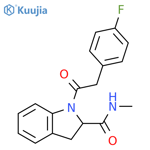

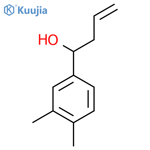

|

1-[2-(3,4-dimethoxyphenyl)acetyl]-N-ethyl-2,3-dihydro-1H-indole-2-carboxamide | 1100790-85-9 | C21H24N2O4 |

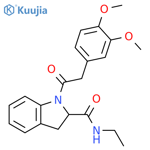

|

1-[2-(4-nitrophenyl)acetyl]-2,3-dihydro-1H-indole-2-carboxamide | 1104225-67-3 | C17H15N3O4 |

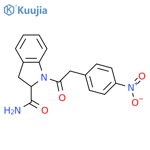

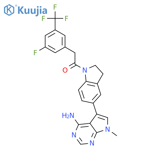

|

5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole | 928321-92-0 | C16H14BrNO |

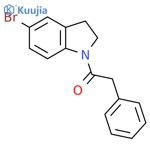

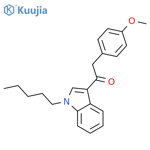

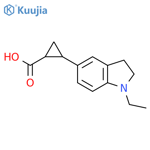

|

2-(ethylamino)-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone | 854031-99-5 | C20H22N2O |

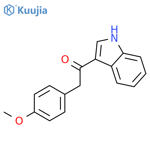

|

1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone | 1097087-10-9 | C17H15NO2 |

|

GSK PERK Inhibitor | 1337531-89-1 | C24H19N5OF4 |

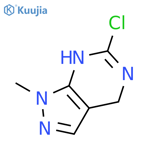

|

JWH 237 | 864445-56-7 | C21H22NOCl |

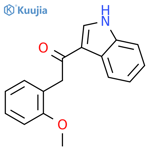

|

1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone | 43128-97-8 | C17H15NO2 |

|

1-2-(4-fluorophenyl)acetyl-N-methyl-2,3-dihydro-1H-indole-2-carboxamide | 1103514-43-7 | C18H17FN2O2 |

|

JWH-201 | 864445-47-6 | C22H25NO2 |

Literatura Relacionada

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

Fornecedores recomendados

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

6b-Oxymorphol Cas No: 54934-75-7

6b-Oxymorphol Cas No: 54934-75-7 -

-

-

-